

Ipi-493: An In Vivo Efficacy Comparison with Standard Chemotherapy

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Compound of Interest

Compound Name: **Ipi-493**

Cat. No.: **B1672101**

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This guide provides a comparative analysis of the in vivo efficacy of **Ipi-493**, a novel HSP90 inhibitor, against standard chemotherapy. Due to the available preclinical data, this guide focuses on the efficacy of **Ipi-493** in gastrointestinal stromal tumor (GIST) xenograft models and contrasts this with the performance of standard chemotherapy regimens in colorectal cancer, a solid tumor type for which **Ipi-493** has undergone early clinical investigation.

Data Presentation

The following tables summarize the in vivo efficacy of **Ipi-493** in a GIST xenograft model and the typical efficacy of a standard first-line chemotherapy regimen, FOLFOX, in a colorectal cancer xenograft model. It is important to note that these results are from separate studies and not from a head-to-head comparison.

Table 1: In Vivo Efficacy of **Ipi-493** in Human GIST Xenograft Models[1][2][3]

Treatment Group	GIST Model (KIT Mutation)	Tumor Volume Change from Baseline	Proliferation (Mitotic Index vs. Control)	Apoptosis (Fold Increase vs. Control)
Ipi-493	GIST-PSW (Exon 11)	-22% (Insignificant regression)	Variable arrest	2.0
GIST-BOE (Exon 9)	-15% (Insignificant regression)	Variable arrest	2.4	
GIST-48 (Exon 11 & 17)	+119% (Tumor growth)	No significant effect	No significant effect	
Imatinib (Standard TKI)	GIST-PSW (Exon 11)	Data not specified	Data not specified	Data not specified
Sunitinib (Standard TKI)	GIST-PSW (Exon 11)	Data not specified	Significant reduction	Data not specified
GIST-BOE (Exon 9)	Data not specified	Significant reduction	Data not specified	
GIST-48 (Exon 11 & 17)	Data not specified	Significant reduction	Significant increase	

TKI: Tyrosine Kinase Inhibitor

Table 2: Representative In Vivo Efficacy of Standard Chemotherapy (FOLFOX) in a Colorectal Cancer Xenograft Model

Treatment Group	Colorectal Cancer Model	Tumor Growth Inhibition (TGI)
FOLFOX (5-FU, Leucovorin, Oxaliplatin)	HT29 (Human colorectal adenocarcinoma)	~60-70%
5-FU (single agent)	HT29 (Human colorectal adenocarcinoma)	~30-40%

Note: Data for FOLFOX efficacy is representative of typical findings in preclinical models and may vary based on the specific experimental setup.

Experimental Protocols

Ipi-493 in GIST Xenograft Model[2][3]

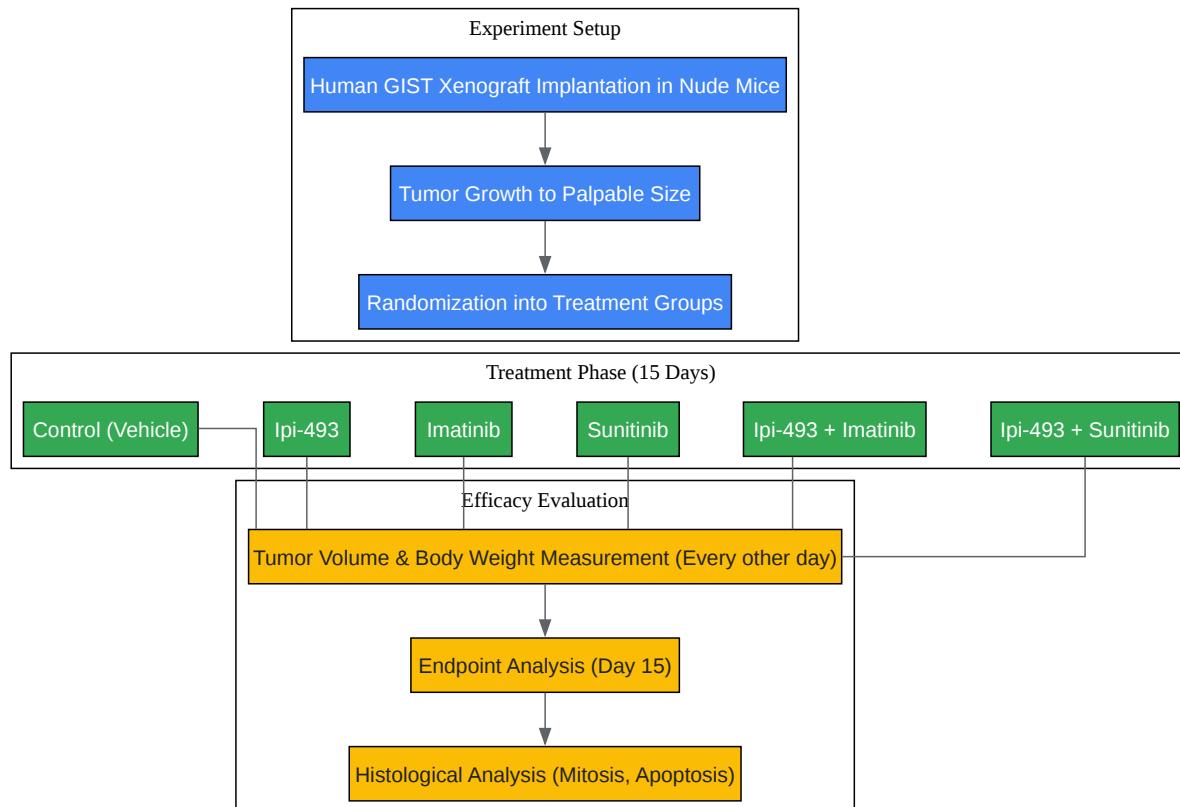
- Animal Model: Nude mice (nu/nu) were used.
- Tumor Implantation: Human GIST xenografts (GIST-PSW, GIST-BOE, and GIST-48) were bilaterally grafted into the flanks of the mice.
- Treatment Groups: Mice were randomized into six groups: (1) Vehicle control (sterile water), (2) Imatinib alone, (3) Sunitinib alone, (4) **Ipi-493** alone, (5) **Ipi-493** + Imatinib, and (6) **Ipi-493** + Sunitinib.
- Dosing Regimen:
 - **Ipi-493** was administered orally three times weekly at a dose of 100 mg/kg for the GIST-BOE model and 80 mg/kg for the GIST-PSW and GIST-48 models.
 - Imatinib was administered orally twice daily at 50 mg/kg.
 - Sunitinib was administered orally daily at 40 mg/kg.
 - Treatment duration was 15 days.
- Efficacy Evaluation: Tumor volume and body weight were measured every other day. At the end of the study, tumors were excised for histological analysis, including assessment of mitosis and apoptosis.

Standard Chemotherapy (FOLFOX) in Colorectal Cancer Xenograft Model (Generalized Protocol)

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
- Tumor Implantation: Human colorectal cancer cells (e.g., HCT116, HT29) are subcutaneously injected into the flanks of the mice.

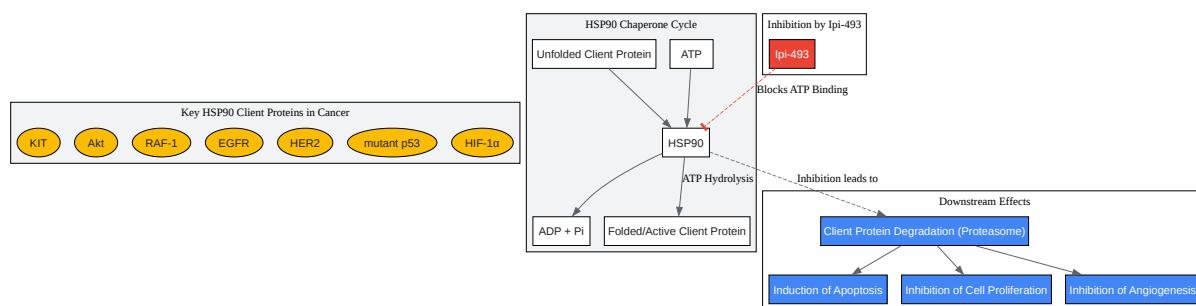
- Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment and control groups. A typical study would include a vehicle control group, single-agent groups (5-FU, oxaliplatin), and a combination therapy group (FOLFOX).
- Dosing Regimen: Dosing schedules for FOLFOX in xenograft models can vary. A representative regimen might involve intravenous administration of oxaliplatin once a week and intraperitoneal or intravenous administration of 5-FU and leucovorin for several consecutive days, repeated in cycles.
- Efficacy Evaluation: Tumor growth is monitored by caliper measurements, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition.

Mandatory Visualization



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Caption: Experimental workflow for the *in vivo* efficacy study of **Ipi-493** in GIST xenograft models.



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References

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